2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18035678
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClN |
|---|---|
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | 2-(4-propan-2-ylphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13;/h5-8,10,13-14H,3-4,9H2,1-2H3;1H |
| Standard InChI Key | YEKOVZHHFUQDDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2CCCN2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-[4-(propan-2-yl)phenyl]pyrrolidine hydrochloride, with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.45 g/mol. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 881040-01-3 |
| IUPAC Name | 2-[4-(propan-2-yl)phenyl]pyrrolidine hydrochloride |
| Molecular Formula | C₁₃H₁₉N·HCl |
| EC Number | 868-711-6 |
| SMILES | CC(C)c1ccc(cc1)C2NCCCC2.Cl |
Structural Features
The molecule comprises a pyrrolidine ring (a five-membered saturated amine) with a 4-isopropylphenyl substituent at the 2-position. X-ray crystallography data are unavailable, but computational models suggest a chair-like conformation for the pyrrolidine ring, with the isopropyl group adopting an equatorial orientation to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for 2-[4-(propan-2-yl)phenyl]pyrrolidine hydrochloride is documented, analogous pyrrolidine derivatives are typically synthesized via:
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Friedel-Crafts Alkylation: Reaction of pyrrolidine with 4-isopropylbenzyl chloride in the presence of Lewis acids like AlCl₃ .
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Grignard Reaction: Addition of a 4-isopropylphenylmagnesium bromide to a pyrrolidine precursor, followed by acid workup .
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Hydrochlorination: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation of pyrrolidine | 4-isopropylbenzyl chloride, AlCl₃, DCM, 0°C → RT | ~60% |
| 2 | Salt formation | HCl (g), diethyl ether, 0°C | >90% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). It is hygroscopic and requires storage under anhydrous conditions at 2–8°C. Stability studies indicate decomposition above 200°C, with no reported photolytic sensitivity .
Spectroscopic Data
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IR (KBr): Peaks at 2926 cm⁻¹ (C-H stretch), 1507 cm⁻¹ (aromatic C=C), 1246 cm⁻¹ (C-N stretch) .
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¹H NMR (CDCl₃): δ 1.25 (d, 6H, isopropyl CH₃), 2.85–3.10 (m, 4H, pyrrolidine CH₂), 3.60 (m, 1H, pyrrolidine CH), 7.20–7.40 (m, 4H, aromatic H) .
| Hazard Class | Category | Signal Word | H-Phrases |
|---|---|---|---|
| Acute toxicity (oral) | 4 | Warning | H302 |
| Skin irritation | 2 | Warning | H315 |
| Serious eye damage | 1 | Danger | H318 |
| Respiratory irritation | 3 | Warning | H335 |
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